Opposing Activity Profile vs. Aglycone Cycloastragenol in Vasodilation Model
In a direct head-to-head comparison on rat thoracic aortic rings, astragaloside IV and its aglycone, cycloastragenol, exhibited opposing vasoactive effects. Astragaloside IV induced a significant vasodilatory response, achieving an Emax of 100.01 ± 9.64% on endothelium-intact rings [1]. In contrast, cycloastragenol demonstrated no vasodilatory effect and instead acted as a constrictor under the same experimental conditions [1].
| Evidence Dimension | Maximum vasodilation effect (Emax) on endothelium-intact aortic rings |
|---|---|
| Target Compound Data | Emax: 100.01 ± 9.64% |
| Comparator Or Baseline | Cycloastragenol (CAG) Emax: 0% (No vasodilation, constrictor effect) |
| Quantified Difference | Opposite functional profile; vasodilation vs. constriction |
| Conditions | Isolated rat thoracic aortic rings with endothelium (E+) in vitro |
Why This Matters
This opposite functional profile indicates that substituting astragaloside IV with its primary metabolite cycloastragenol would yield entirely different, and potentially contradictory, experimental outcomes in cardiovascular research.
- [1] Zhang Y, et al. Table I. Biomed Rep. 2016. doi: 10.3892/br.2016.680. View Source
